N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide
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Overview
Description
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted by a triazinylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide. One common method is the nucleophilic substitution reaction where the chloride ion of a triazine derivative is replaced with benzenesulfonamide in the presence of a base such as sodium carbonate . The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the use of a multimode reactor, which allows for efficient heating and mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate as a base and solvents like dioxane and water.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted triazine derivatives, depending on the nucleophile used .
Scientific Research Applications
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, as a herbicide, it inhibits acetolactate synthetase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . In medical applications, it inhibits carbonic anhydrases, which play roles in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Tritosulfuron: A sulfonylurea herbicide with a similar structure, used for weed control.
1,3,5-Triazine Derivatives: Various derivatives of 1,3,5-triazine have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is unique due to its dual functionality as both a triazine and a sulfonamide. This allows it to interact with a wide range of biological targets, making it versatile for various applications in research and industry.
Properties
CAS No. |
122252-37-3 |
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Molecular Formula |
C10H9N5O3S |
Molecular Weight |
279.28 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C10H9N5O3S/c16-10(14-9-12-6-11-7-13-9)15-19(17,18)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14,15,16) |
InChI Key |
VYNVBYXEUNPOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=NC=N2 |
Origin of Product |
United States |
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